Metallo-|A-lactamase-IN-8

MBL inhibitor broad-spectrum subclass selectivity

Metallo-β-lactamase-IN-8 (CAS 1610537-25-1; compound is a synthetic, reversible, competitive broad-spectrum inhibitor of metallo-β-lactamases (MβLs) from the hydroxamic acid–benzenesulfonamide scaffold class. It inhibits representative enzymes from all three MβL subclasses — B1 (VIM-2, IMP-1), B2 (ImiS), and B3 (L1) — with IC50 values of 9.9 μM, 9.8 μM, 5.7 μM, and 1.3 μM, respectively.

Molecular Formula C13H11ClN2O4S
Molecular Weight 326.76 g/mol
Cat. No. B12395031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-8
Molecular FormulaC13H11ClN2O4S
Molecular Weight326.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O4S/c14-10-3-7-12(8-4-10)21(19,20)16-11-5-1-9(2-6-11)13(17)15-18/h1-8,16,18H,(H,15,17)
InChIKeyRPRDFXZWOJZMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metallo-β-lactamase-IN-8: Broad-Spectrum Hydroxamic Acid MBL Inhibitor for Antibiotic Resistance Research — Procurement Guide


Metallo-β-lactamase-IN-8 (CAS 1610537-25-1; compound 17) is a synthetic, reversible, competitive broad-spectrum inhibitor of metallo-β-lactamases (MβLs) from the hydroxamic acid–benzenesulfonamide scaffold class [1]. It inhibits representative enzymes from all three MβL subclasses — B1 (VIM-2, IMP-1), B2 (ImiS), and B3 (L1) — with IC50 values of 9.9 μM, 9.8 μM, 5.7 μM, and 1.3 μM, respectively [1]. The compound is characterized by a p-chlorobenzenesulfonamide group coupled to a hydroxamic acid zinc-binding pharmacophore (molecular formula C13H11ClN2O4S; MW 326.76) . First reported by Li et al. (2020), compound 17 was the lead compound of a 19-member series and is the most comprehensively profiled member, with data spanning enzymatic inhibition kinetics, in vitro MIC synergy, in vivo murine infection efficacy, cytotoxicity, and molecular docking [1].

Why Generic MBL Inhibitor Substitution Fails: Evidence-Based Selection Criteria for Metallo-β-lactamase-IN-8


Metallo-β-lactamase inhibitors cannot be treated as interchangeable commodities because their inhibitory spectra, mechanisms, and biological validation vary dramatically across chemical scaffolds. The MBL family comprises three structurally and mechanistically distinct subclasses (B1, B2, B3), and most reported inhibitors — including clinical candidates such as taniborbactam (IMP-1 IC50 >250 μM) and captopril stereoisomers — show preferential or exclusive activity against the B1 subclass [1][2]. Even within the same hydroxamic acid–benzenesulfonamide series, substitution position (ortho, meta, para) on the phenyl ring profoundly alters subclass selectivity; compound 17 (p-substituted, p-Cl) is the only series member with balanced sub-micromolar-to-low-micromolar inhibition across all four test enzymes combined with validated in vivo efficacy [3]. Substituting compound 17 with a more potent but subclass-limited inhibitor (e.g., MBL-IN-5, which targets only B1 enzymes at pM–nM potency) would leave B2 and B3 MBL-mediated resistance unaddressed in experimental models. Furthermore, many potent MBL inhibitors lack reversible kinetics or fail to maintain activity in physiologically relevant Zn(II) concentrations — a property that compound 17 uniquely demonstrates [3].

Metallo-β-lactamase-IN-8: Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


Evidence Item 1 — True Pan-Subclass MBL Inhibition: B1, B2, and B3 Coverage vs. Subclass-Limited Comparators

Metallo-β-lactamase-IN-8 (compound 17) is one of the few reported MBL inhibitors with confirmed inhibitory activity against all three Ambler B subclasses: B1 (VIM-2 IC50 = 9.9 μM; IMP-1 IC50 = 9.8 μM), B2 (ImiS IC50 = 5.7 μM), and B3 (L1 IC50 = 1.3 μM) [1]. By contrast, the clinical candidate taniborbactam shows a significant gap against IMP-1 (IC50 >250 μM, undetectable inhibition) despite potent VIM-2 inhibition (IC50 = 20 nM) [2]. D-captopril, a commonly used tool MBL inhibitor, inhibits only B1 enzymes (NDM-1 IC50 = 20 μM; IMP-1 IC50 = 7 μM; VIM-2 IC50 = 0.07 μM) and has no reported activity against B2 or B3 enzymes [3]. MBL-IN-5, despite its exceptional B1 potency (NDM-1 IC50 = 0.05 nM), also lacks B2 and B3 coverage . The dipyridyl-substituted thiosemicarbazone DpC achieves pan-subclass inhibition (IC50 range 0.021–1.08 μM) with superior potency to compound 17, but has not demonstrated in vivo efficacy in peer-reviewed reports [4]. Compound 17 is therefore uniquely positioned as a pan-subclass inhibitor with both in vitro enzymatic validation across all subclasses and in vivo pharmacodynamic confirmation.

MBL inhibitor broad-spectrum subclass selectivity B1 B2 B3 inhibition

Evidence Item 2 — Reversible Competitive Inhibition with Defined Ki: Mechanistic Advantage Over Irreversible Chelators

Compound 17 was demonstrated to be a reversible competitive inhibitor of L1 (B3 subclass), with a Ki value of 2.5 μM determined by Lineweaver–Burk analysis [1]. Reversibility was experimentally confirmed by dialysis experiments: L1 enzyme treated with 17 showed only 10% residual activity before dialysis, but recovered to 60% activity after dialysis and centrifugation, in marked contrast to the irreversible metal chelators EDTA and NOTA, which showed no activity restoration after the same treatment [1]. The time-dependent inhibition curves revealed a slow-binding/slow-tight-binding mode, with maximum inhibition (>82%) reached at ~250 min at 10 μM inhibitor concentration [1]. In contrast, many MBL inhibitors such as ebselen act through irreversible cysteine modification or indiscriminate metal chelation, which can produce off-target effects in metalloenzyme-rich biological systems. The competitive mechanism of 17 also implies that its inhibitory efficacy can be rationally modulated by substrate concentration — a feature critical for experimental designs requiring titratable inhibition.

enzyme kinetics reversible inhibition Ki determination competitive inhibitor

Evidence Item 3 — In Vivo Efficacy: Demonstrated Bacterial Load Reduction in Murine Infection Model — Unique Within the Hydroxamic Acid Series

Compound 17 is the only compound from the 19-member hydroxamic acid–benzenesulfonamide series for which in vivo efficacy was evaluated and demonstrated [1]. In a Kunming mouse systemic infection model using E. coli BL21 cells harboring L1, co-administration of compound 17 (10 mg/kg, i.p.) with cefazolin (10 mg/kg, i.p.) resulted in a significant reduction in bacterial load in both the liver and spleen compared with cefazolin monotherapy [1]. Compound 17 administered alone showed no effect on bacterial burden, confirming its mechanism as a β-lactamase inhibitor (adjuvant) rather than a direct antibacterial agent [1]. This in vivo validation — though limited to a single enzyme (L1) and single bacterial strain — distinguishes compound 17 from other research-grade MBL inhibitors including Metallo-β-lactamase-IN-15 and VIM-2-IN-1, for which no published in vivo efficacy data exist, and from the more potent DpC, which has only in vitro antibacterial synergy data against clinical isolates [2].

in vivo efficacy mouse infection model synergistic antibacterial L1 MBL

Evidence Item 4 — Zn(II)-Resistant Inhibitory Activity: Functional Integrity in High-Zinc Environments vs. Chelator Failure

Unlike metal-chelating agents whose inhibitory activity is abolished in the presence of excess Zn(II) ions, compound 17 maintains its IC50 within a narrow range across a 100-fold variation in exogenous Zn(II) concentration (0, 1, and 100 μM) [1]. Specifically, IC50 values for L1 inhibition by 17 ranged from 0.67–1.32 μM and for VIM-2 from 5.50–6.90 μM across all Zn(II) conditions tested [1]. In bacterial growth assays, the combination of cefazolin with EDTA or NOTA lost antibacterial activity when Zn(II) ions were supplemented, whereas the combination of cefazolin with 17 was essentially unaffected by Zn(II) addition [1]. This property arises from the specific coordination of the sulfonamide oxygen atoms with active-site Zn(II) ions (confirmed by docking: 2.2 Å and 1.8 Å for Zn1 and Zn2 in VIM-2/17 complex), rather than indiscriminate metal sequestration [1]. This contrasts with many thiol-based and chelator-based MBL inhibitors whose potency is diminished in Zn(II)-supplemented media or in vivo environments where free Zn(II) concentrations are physiologically regulated.

zinc independence metal chelation inhibitory robustness physiological Zn(II)

Evidence Item 5 — Dose-Dependent MIC Reduction Superiority: 128-fold Cefazolin MIC Reduction vs. Series Comparator Compound 14

In a direct within-series comparison, compound 17 demonstrated superior dose-dependent MIC reduction for cefazolin against E. coli BL21 expressing L1 compared with compound 14, the second-best p-substituted analog [1]. At a fixed cefazolin concentration (16 μg/mL) with escalating inhibitor doses (0–128 μg/mL), compound 17 reduced the MIC of cefazolin by 128-fold (from 128 μg/mL to 1 μg/mL) at the highest dose, whereas compound 14 achieved a 64-fold reduction (from 128 μg/mL to 2 μg/mL) under identical conditions [1]. At the standard screening concentration (16 μg/mL inhibitor), compound 17 produced a 32-fold MIC reduction — the largest single effect among all compounds tested against L1-producing E. coli [1]. The p-substituted hydroxamic acids as a group (compounds 14–18) produced 8–32-fold MIC reductions, but 17 was consistently the most effective across multiple independent assays including agar disk diffusion, where the inhibition zone for cefazolin+17 was larger than that for cefazolin+14 [1].

MIC reduction synergy dose-response cefazolin E. coli L1

Evidence Item 6 — Low Cytotoxicity Profile: >80% Viability at 200 μM in Mammalian Fibroblasts — Equivalent Across Lead Series Members

Cytotoxicity assessment in L929 mouse fibroblastic cells revealed that compound 17, along with representative series members 1, 4, and 14, maintains >80% cell viability at concentrations up to 200 μM — the highest concentration tested [1]. This corresponds to a concentration >150-fold above the L1 IC50 (1.3 μM) and >20-fold above the VIM-2 IC50 (9.9 μM), indicating a usable selectivity window for cell-based and in vivo experiments [1]. The low cytotoxicity is a scaffold-level property shared across the hydroxamic acid–benzenesulfonamide series and contrasts with some metal-chelating MBL inhibitors that exhibit dose-limiting toxicity in mammalian cells due to off-target metalloenzyme inhibition. However, this evidence is tagged as supporting rather than differentiating because it does not distinguish compound 17 from other series members — the cytotoxicity data were equivalent across compounds 1, 4, 14, and 17 [1].

cytotoxicity L929 fibroblast safety profile therapeutic window

Metallo-β-lactamase-IN-8: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1 — Pan-Subclass MBL Biochemical Screening and SAR Campaigns (B1 + B2 + B3 Coverage)

Compound 17 is the most appropriate positive control or reference inhibitor for biochemical screening campaigns that require simultaneous inhibition of B1, B2, and B3 MBL subclasses. Its confirmed IC50 values against VIM-2 (9.9 μM), IMP-1 (9.8 μM), ImiS (5.7 μM), and L1 (1.3 μM) provide a calibration benchmark across all three subclasses [1]. Unlike subclass-limited inhibitors such as D-captopril (B1-only) or MBL-IN-5 (B1-only), compound 17 enables a single-compound inhibition control in multi-enzyme panels, reducing experimental variability from using different control inhibitors for each subclass [3]. The defined reversible competitive mechanism (Ki = 2.5 μM on L1) further supports its use in kinetic studies where inhibitor mechanism impacts data interpretation [1].

Scenario 2 — In Vivo Proof-of-Concept Studies for MBL Inhibitor Adjuvant Therapy (Murine Infection Models)

For research groups transitioning MBL inhibitor candidates from in vitro to in vivo evaluation, compound 17 is the only hydroxamic acid–benzenesulfonamide series member with published in vivo efficacy data, making it the most appropriate tool compound for establishing positive-control benchmarks in animal infection models [1]. In the published protocol, co-administration of compound 17 (10 mg/kg, i.p.) with cefazolin (10 mg/kg, i.p.) significantly reduced bacterial burden in liver and spleen of L1-E. coli-infected Kunming mice [1]. The Zn(II)-resistant activity of 17 (IC50 maintained within 2-fold across 0–100 μM Zn(II)) is particularly relevant for in vivo work, where physiological zinc concentrations would compromise chelator-based inhibitors [1]. Researchers should note that in vivo validation is currently limited to L1-expressing E. coli; efficacy against B1- or B2-expressing strains in vivo has not been reported.

Scenario 3 — Structural Biology and Co-Crystallization Studies of Ligand-MBL Complexes

Compound 17's dual zinc-binding mode — utilizing the sulfonamide group as the zinc-binding group (ZBG) for VIM-2 and CphA (B1/B2), but the hydroxamic acid group as ZBG for L1 (B3) — is structurally validated by molecular docking and provides a unique tool for studying subclass-specific inhibitor recognition [1]. The reversible binding kinetics (confirmed by dialysis recovery) ensure that the enzyme-inhibitor complex can be formed without covalent modification, facilitating co-crystallization trials [1]. The docking data (VIM-2/17: lowest interaction energy −6.95 kcal/mol; CphA/17: −8.04 kcal/mol; L1/17: −7.53 kcal/mol) provide pre-validated starting poses for structural biology campaigns [1]. The commercial availability of compound 17 from multiple vendors at ≥98% purity (CAS 1610537-25-1) supports its use in crystallography-grade experiments .

Scenario 4 — Antibiotic Adjuvant Combination Screening Against MBL-Producing Clinical Isolates

Compound 17 is suitable as a reference MBL inhibitor in antibiotic adjuvant screening panels against Gram-negative bacteria expressing diverse MBLs. Its established synergy profile includes a 2–32-fold MIC reduction for cefazolin and meropenem against E. coli producing VIM-2, IMP-1, ImiS, or L1 [1]. For dose-response experimental designs, the published dose-dependent MIC reduction data for 17 (0–128 μg/mL inhibitor range) provide a pre-calibrated reference curve [1]. Unlike taniborbactam, which lacks IMP-1 coverage (IC50 >250 μM), compound 17's balanced IMP-1 activity (IC50 = 9.8 μM) makes it especially relevant for panels that include IMP-type MBL-producing isolates [3][1]. The low cytotoxicity (>80% L929 viability at 200 μM) supports its use at concentrations well above the enzymatic IC50 values without confounding cytotoxicity artifacts in cell-based infection models [1].

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